![molecular formula C22H27N3O3S B2622583 N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899948-93-7](/img/structure/B2622583.png)
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide
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Description
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide, also known as CTOP, is a compound that has become increasingly important in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception, reward, and addiction. The ability to selectively block the mu-opioid receptor has led to numerous applications in the study of pain and addiction.
Scientific Research Applications
Synthesis of Cinnamamides
This compound is a derivative of cinnamamides . Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% obtained under optimal conditions . The process features short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides, which this compound is a part of, have exhibited anti-inflammatory and/or analgesic activity . This suggests potential applications in the development of new anti-inflammatory agents.
Pharmacological Activities
Cinnamic acid, a related compound, is a natural organic acid in plants with a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Derivatives of cinnamic acid, including cinnamamides, have been evaluated as pharmacologically active compounds .
Potential Applications in Various Fields
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19-10-12-21(13-11-19)29(27,28)25(14-6-9-20-7-4-3-5-8-20)22(26)24-17-15-23(2)16-18-24/h3-13H,14-18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOLHAMXFBSJS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide |
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